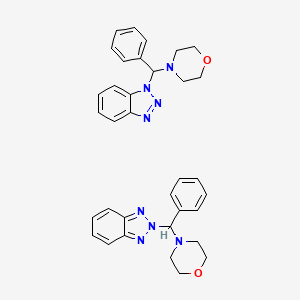
2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H6F2N2O2 and a molecular weight of 236.17 g/mol . It is a pyrimidine derivative, which is a class of compounds containing a pyrimidine ring, a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound often involves the Dimroth rearrangement . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring attached to a carboxylic acid group and a phenyl ring, which is further substituted with two fluorine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrimidine ring and the carboxylic acid group. The Dimroth rearrangement, a common reaction pathway for pyrimidines, could be relevant . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Propiedades
IUPAC Name |
2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O2/c12-8-1-6(2-9(13)3-8)10-14-4-7(5-15-10)11(16)17/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWRARJZGOMGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662745 | |
| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933988-73-9 | |
| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





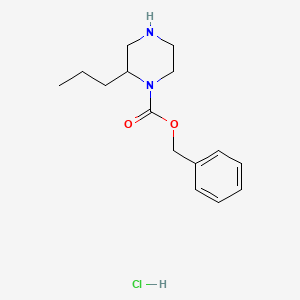
![Methyl 5-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500084.png)
![Methyl thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500085.png)
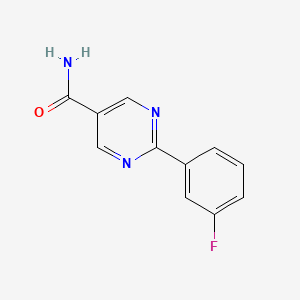

![3-N-Boc-Amino-1-[2-amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine](/img/structure/B1500090.png)

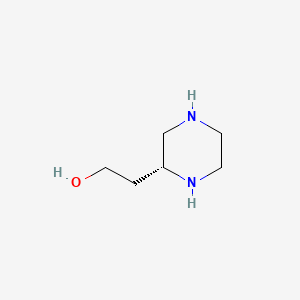
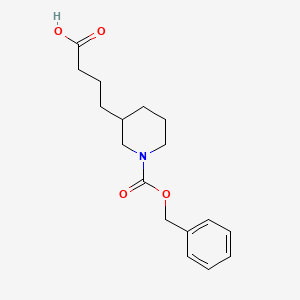
![1-[2-Amino-1-(4-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1500098.png)
![1-[2-Amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500101.png)
